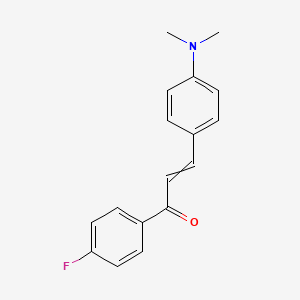

3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

3-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(18)9-7-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIXYWVTPSVBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381332 | |

| Record name | 4-(Dimethylamino)-4'-fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28081-19-8, 958456-77-4 | |

| Record name | 3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28081-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)-4'-fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. Research indicates that the presence of the dimethylamino and fluorine substituents enhances the antimicrobial activity of this compound. A study demonstrated that various chalcone derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has shown promise in anticancer research. Chalcones are known to induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific signaling cascades. For instance, studies have reported that certain chalcones can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC values indicating effective concentrations .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of chalcones, including 3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Synthesis of Novel Compounds

This chalcone derivative serves as a precursor for synthesizing various biologically active compounds. The compound can undergo further reactions to yield derivatives with enhanced pharmacological properties, making it valuable in drug development .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Butcher et al., 2006 | Investigated the crystal structure and biological activity of fluorinated chalcones | Provided insights into structural modifications to enhance activity |

| Jasinski et al., 2009 | Explored the synthesis and biological evaluation of chalcone derivatives | Established a correlation between structure and biological efficacy |

| Di Carlo et al., 1999 | Reviewed pharmacological activities of chalcones | Highlighted potential therapeutic uses in various diseases |

Mechanism of Action

The mechanism of action of 3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations

Chalcones with modifications to the aromatic rings exhibit diverse physicochemical and biological properties. Below is a comparison of key analogues:

Electronic and Steric Effects

- Electron-Donating Groups (e.g., -N(CH₃)₂, -OCH₃): Enhance conjugation and stabilize the enone system, improving NLO performance .

- Electron-Withdrawing Groups (e.g., -F, -NO₂, -CF₃): Increase electrophilicity of the α,β-unsaturated system, influencing reactivity in Michael additions .

- Bulkier Substituents (e.g., naphthyl) : Reduce solubility but improve thermal stability, as seen in naphthalene-based chalcones .

Enzyme Inhibition

- EGFR/COX-2 Inhibition: Azo-linked derivatives like (E)-3-(4-(dimethylamino)phenyl)-1-(3-((E)-(4-hydroxyphenyl)diazenyl)phenyl)prop-2-en-1-one (C13) showed dual inhibition (IC₅₀: 0.5–2.3 µM), outperforming fluorophenyl derivatives .

Antimitotic Activity

- The methyl-substituted chalcone (E)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2-methyl-2-propen-1-one demonstrated potent antimitotic activity (IC₅₀: 4 nM in HeLa cells), highlighting the importance of alkylation for cytotoxicity .

Melting Points and Yields

- Fluorinated chalcones generally exhibit moderate melting points (130–200°C), while sulfonyl-substituted derivatives (e.g., -SO₂C₆H₄CH₃) show higher thermal stability (up to 261°C) due to increased polarity .

- The target compound’s synthetic yield (55–62%) is comparable to trifluoromethyl analogues but lower than methoxy derivatives (76–87%) .

Nonlinear Optical (NLO) Properties

- Hyperpolarizability: The dimethylamino-fluorophenyl chalcone demonstrated a first-order hyperpolarizability (β) of 0.188 × 10⁻³⁰ e.s.u., surpassing urea and methoxy-substituted analogues .

- Dipole Moment : Bromophenyl analogues showed higher dipole moments (5.2–6.8 D) due to stronger electron withdrawal .

Biological Activity

3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications, supported by relevant studies and data.

The molecular formula of this compound is CHFNO, with a molecular weight of 269.31 g/mol. The compound features a prop-2-en-1-one functional group that exhibits significant structural flexibility, as indicated by dihedral angles between the phenyl rings ranging from 7.8° to 19.33° in various studies .

Synthesis Process

The compound can be synthesized through a condensation reaction between 4-(dimethylamino)benzaldehyde and 4-fluoroacetophenone in the presence of a base such as potassium hydroxide. The process typically involves:

- Mixing : Combine equimolar amounts of the two starting materials in ethanol.

- Reaction : Add potassium hydroxide and stir at low temperatures.

- Isolation : After completion, the mixture is poured onto ice, filtered, and recrystallized from ethanol to yield the pure compound .

Antimicrobial Properties

Research indicates that chalcone derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound has notable effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for this compound range from 0.0039 to 0.025 mg/mL, demonstrating its potent antibacterial properties .

Antifungal Activity

In addition to antibacterial effects, this compound has also been evaluated for antifungal activity. It showed efficacy against Candida albicans with comparable MIC values to those observed for bacterial strains, indicating its broad-spectrum antimicrobial potential .

Enzyme Inhibition

The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. Computational modeling suggests that it interacts favorably with key residues in the AChE active site, indicating potential as a therapeutic agent for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A study published in MDPI demonstrated that derivatives of chalcones exhibit substantial antibacterial activity against resistant strains of bacteria, with this compound being among the most effective .

- Crystallography Analysis : X-ray crystallography studies revealed the molecular arrangement and intermolecular interactions within crystals of the compound, contributing to understanding its biological behavior at a molecular level .

- Pharmacological Potential : A review on phytochemicals indicated that compounds similar to this compound could serve as templates for developing new drugs targeting AChE inhibition .

Data Summary

Q & A

Q. What are the common synthetic routes for 3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. A standard procedure involves reacting 2-hydroxyacetophenone derivatives with substituted benzaldehydes in the presence of a base (e.g., KOH or NaOH) in ethanol. For example, 4-fluorobenzaldehyde and dimethylamino-substituted acetophenone are condensed under alkaline conditions at 0–50°C for 2–3 hours, yielding the chalcone derivative . Optimization includes adjusting reaction temperature, base concentration, and solvent polarity to enhance yield and purity.

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (XRD) is the primary method for structural elucidation. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 12.8334 Å, b = 12.3560 Å, c = 9.3922 Å, and β = 105.965°. The dihedral angle between the fluorophenyl and dimethylaminophenyl rings is 7.8°, indicating a near-planar structure. Weak intermolecular C–H⋯O interactions stabilize the crystal lattice . Refinement is performed using SHELXL software, validating bond lengths and angles against established databases .

Q. What pharmacological activities are associated with this compound?

The compound exhibits diverse biological activities, including:

- Antimalarial activity : Inhibition of Plasmodium growth via interference with heme detoxification pathways .

- MAO inhibition : Reversible inhibition of monoamine oxidase enzymes (MAO-A/B), relevant for neurodegenerative disease research .

- Antimicrobial properties : Demonstrated efficacy against bacterial and fungal strains through membrane disruption .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and nonlinear optical (NLO) properties. For example, the compound’s NLO response is attributed to intramolecular charge transfer (ICT) between electron-donating (dimethylamino) and electron-withdrawing (fluorophenyl) groups. Polarizability and hyperpolarizability values are computed to predict material science applications .

Q. What challenges arise in resolving crystallographic data contradictions for chalcone derivatives?

Discrepancies in dihedral angles and torsion angles between similar chalcones (e.g., 7.14°–56.26° for fluorinated analogs) may stem from substituent effects or experimental resolution limits. Strategies include:

- Cross-validating data with high-resolution XRD (<1.0 Å).

- Using Hirshfeld surface analysis to quantify intermolecular interactions .

- Comparing with literature analogs (e.g., 4-fluoro-chalcone or imidazole-substituted derivatives) to identify structural trends .

Q. How do structural modifications influence MAO inhibitory activity?

Structure-Activity Relationship (SAR) studies reveal:

- Electron-donating groups (e.g., dimethylamino) enhance MAO-A affinity by stabilizing enzyme-substrate interactions.

- Fluorine substituents improve metabolic stability and bioavailability.

- Substitution at the prop-2-en-1-one moiety alters binding kinetics; for example, trifluoromethyl groups increase lipophilicity and blood-brain barrier penetration .

Q. How can spectroscopic contradictions (e.g., NMR chemical shifts) be resolved?

Discrepancies in NMR data (e.g., δ values for enone protons) often arise from solvent polarity or tautomeric equilibria. Methodological solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.